molecular formula C11H17FN2 B1491826 2-fluoro-N,N-dipropylpyridin-4-amine CAS No. 1566090-49-0

2-fluoro-N,N-dipropylpyridin-4-amine

Cat. No.: B1491826
CAS No.: 1566090-49-0
M. Wt: 196.26 g/mol
InChI Key: PKNJPDIYCFWZGE-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dipropylpyridin-4-amine is a synthetically versatile fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a strategic 2-fluoro substitution on the pyridine ring, a modification known to influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems . The N,N-dipropylamine group at the 4-position provides a tertiary amine functionality that can enhance lipophilicity, potentially improving blood-brain barrier permeability, a critical consideration in the development of central nervous system (CNS)-targeted therapeutics . This scaffold is primarily valuable for constructing more complex molecular architectures. Researchers utilize such fluoropyridine building blocks to develop potential inhibitors for enzymes like neuronal Nitric Oxide Synthase (nNOS), which is a therapeutic target for neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases . The structural motif is also relevant in creating compounds for other pharmacological targets, as similar 2-fluoropyridine-4-amines have been used in the synthesis of molecules like Indoramin, Lexipafant, and Pinacidil . Its primary research utility lies in its role as a key intermediate for synthesizing novel, potent, and selective small-molecule inhibitors, particularly through structure-activity relationship (SAR) studies aimed at optimizing potency, isoform selectivity, and pharmacokinetic properties . For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N,N-dipropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNJPDIYCFWZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-fluoro-N,N-dipropylpyridin-4-amine typically involves the introduction of the dipropylamino group at the 4-position of a 2-fluoropyridine scaffold. Key synthetic approaches include:

Detailed Preparation Methods

Nucleophilic Aromatic Substitution Approach

This classical method involves the direct substitution of the fluorine atom on the pyridine ring by dipropylamine under controlled conditions.

  • Starting Material: 2-fluoropyridine or 2-fluoro-4-halopyridine.
  • Nucleophile: Dipropylamine.
  • Conditions: Typically carried out in polar aprotic solvents such as dioxane or dimethylformamide (DMF) under reflux or elevated temperatures (80–100 °C).
  • Catalysts/Additives: Sometimes bases like potassium carbonate or sodium hydride are used to enhance nucleophilicity.
  • Reaction Time: 3–6 hours under nitrogen atmosphere to prevent oxidation.

Example Reaction:

$$
\text{2-fluoro-4-halopyridine} + \text{N,N-dipropylamine} \xrightarrow[\text{80-100 °C}]{\text{dioxane, base}} \text{this compound}
$$

  • Workup: After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and purified by column chromatography.
  • Yields: Typically 65–85% depending on reaction conditions and purification.

This method is supported by patent CN101863860B, which describes similar substitution reactions involving fluorinated pyridine derivatives and amines, achieving high purity products after aqueous acidic workup and chromatographic purification.

Palladium-Catalyzed Buchwald–Hartwig Amination

A more modern and versatile approach involves the palladium-catalyzed amination of 2-fluoropyridine halides with dipropylamine.

Reaction Scheme:

$$
\text{2-fluoro-4-bromopyridine} + \text{N,N-dipropylamine} \xrightarrow[\text{Pd/Xantphos}]{\text{dioxane, base}} \text{this compound}
$$

  • Purification: After reaction, the mixture is filtered, extracted with ethyl acetate, washed with water and saturated brine, dried, and purified by column chromatography.
  • Yields: Reported yields range from 65% to 85%.

This method is detailed in the same patent CN101863860B, where palladium catalysis with Xantphos ligand in dioxane under reflux yields the target amine efficiently.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Effect on Yield and Purity
Solvent Dioxane, DMF Polar aprotic solvents favor nucleophilic attack and catalyst stability
Temperature 80–100 °C Higher temperatures increase reaction rate but may cause side reactions
Catalyst Pd2(dba)3 + Xantphos Essential for Buchwald–Hartwig amination, improves selectivity
Base Potassium tert-butoxide or carbonate Deprotonates amine, enhances nucleophilicity
Reaction Time 3–6 hours Sufficient for completion; longer times may degrade product
Atmosphere Nitrogen or argon Prevents oxidation of catalyst and reagents
Workup Acidic aqueous wash, extraction Removes impurities, improves product purity
Purification Column chromatography Achieves >97% purity
Yield 65–85% Dependent on reagent purity and reaction control

Characterization and Analytical Data

Research Findings and Notes

  • The Buchwald–Hartwig amination route provides better control over substitution patterns and higher yields compared to direct nucleophilic aromatic substitution, especially for sterically hindered amines such as dipropylamine.
  • The use of Xantphos as ligand stabilizes the palladium catalyst and facilitates the coupling reaction.
  • Reaction optimization involves balancing temperature and reaction time to minimize side reactions and maximize yield.
  • Acidic workup (e.g., 50% aqueous sulfuric acid) effectively removes residual catalyst and impurities.
  • The synthetic methods are scalable and reproducible, suitable for industrial applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Nucleophilic Aromatic Substitution 2-fluoropyridine + dipropylamine Dioxane, 80–100 °C, base 65–75 ~95 Simple, direct substitution
Buchwald–Hartwig Amination 2-fluoro-4-bromopyridine + dipropylamine + Pd2(dba)3 + Xantphos Dioxane, 80–100 °C, base, N2 75–85 >97 Higher selectivity, catalyst required

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N,N-dipropylpyridin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2-Fluoro-N,N-dipropylpyridin-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

2-Fluoro-N,N-dipropylpyridin-4-amine is similar to other fluorinated pyridine derivatives, such as 2-fluoro-N,N-dimethylpyridin-4-amine and 4-amino-2-(trifluoromethyl)pyridine. its unique dipropylamino groups contribute to its distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N,N-Dipropylpyridin-4-amine (Parent Compound)
  • Structure : Lacks the 2-fluoro substituent .
  • The dipropyl groups confer steric bulk, which may influence reactivity or binding interactions in biological or material science contexts.
b) 2-Fluoro-N,N-Diphenylbenzamide (2FNNDPBA)
  • Structure : Fluorine at the 2-position of a benzamide core with diphenylamine substituents .
  • Key Differences :
    • The pyridine ring in the target compound vs. a benzamide core in 2FNNDPBA.
    • Dipropylamine (aliphatic) vs. diphenylamine (aromatic) substituents.
  • Properties: 2FNNDPBA exhibits nonlinear optical (NLO) activity (band gap: 3.21 eV, hyperpolarizability simulations) due to fluorine-enhanced electron withdrawal and conjugation . This suggests that fluorine in the target compound may similarly enhance electronic properties for NLO or catalytic applications.
c) N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
  • Structure : Fluorine is part of a 4-fluorophenyl group attached to a pyridopyrazine system .
  • Key Differences :
    • Fluorine is on a phenyl ring rather than directly on the pyridine.
    • The isopropylamine group vs. dipropylamine in the target compound.
  • Properties : This compound acts as a p38 MAP kinase inhibitor, highlighting fluorine’s role in enhancing binding affinity or metabolic stability in medicinal chemistry .

Physicochemical and Electronic Properties

Table 1: Comparative Properties of Selected Compounds
Compound Core Structure Fluorine Position Substituents Key Properties/Applications Reference
2-Fluoro-N,N-dipropylpyridin-4-amine Pyridine 2-position N,N-dipropylamine Hypothesized NLO potential
N,N-Dipropylpyridin-4-amine Pyridine None N,N-dipropylamine Industrial use (safety data)
2FNNDPBA Benzamide 2-position N,N-diphenylamine NLO activity (band gap: 3.21 eV)
N-{4-[3-(4-Fluorophenyl)...} Pyridopyrazine 4-fluorophenyl Isopropylamine Kinase inhibition
Key Observations:
  • Fluorine Position : Direct fluorination on the pyridine ring (target compound) vs. fluorinated aryl groups (e.g., 4-fluorophenyl in ) leads to distinct electronic effects. The former enhances ring electron withdrawal, while the latter modifies aryl ring interactions.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N,N-dipropylpyridin-4-amine, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves nucleophilic substitution of pyridine derivatives with fluorinated precursors. For example, reacting 2-fluoropyridin-4-amine with propyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yield optimization may require:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. What standard analytical methods are used to confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for fluorine) and ¹H NMR (δ 1.0–1.5 ppm for propyl groups) .
  • HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ ≈ 225 m/z) confirm identity.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 64.3%, H: 8.5%, N: 12.5%) .

Q. How can researchers design initial biological activity screens for this compound?

Primary assays focus on:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to pyridine/amine motifs .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkyl chain length) influence the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine position : Para-fluorine (vs. ortho/meta) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Alkyl substituents : Longer chains (e.g., dipropyl vs. dimethyl) increase lipophilicity (logP > 2.5), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Comparative data : Analogues like 1-(2-fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine show similar trends in receptor selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Address discrepancies via:

  • Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular viability assays to distinguish target-specific effects from cytotoxicity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in targets like G-protein-coupled receptors, reconciling divergent IC₅₀ values .
  • Batch analysis : Verify compound purity (>98%) and stereochemical consistency (via chiral HPLC) to rule out impurities as confounding factors .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

Methodology includes:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect metabolites (e.g., N-dealkylation products) .
  • Inhibition kinetics : Determine Ki values using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) .
  • Docking studies : Map the compound’s binding to CYP active sites (e.g., CYP2D6’s hydrophobic cleft) to predict drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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